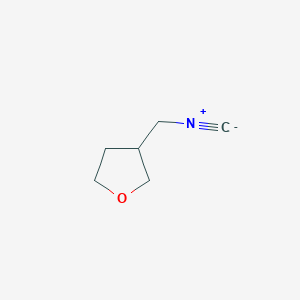
3-(Isocyanomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isocyanomethyl)oxolane, also known as 3-(isocyanomethyl)tetrahydrofuran, is a heterocyclic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to the third carbon of an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isocyanomethyl)oxolane typically involves the formylation of a primary amine followed by dehydration. This two-step procedure is a reliable method for producing isocyanides . The reaction conditions are generally mild, and the process can be scaled up from a small laboratory scale to industrial production levels.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to increase yield and purity while minimizing waste and exposure to hazardous fumes. The use of microtiter plates for parallel synthesis and the avoidance of aqueous workup are some of the innovative approaches that have been developed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Isocyanomethyl)oxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. The isocyanide functionality exhibits unusual reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product, but they generally involve mild temperatures and controlled environments to ensure high yields and purity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxirane derivatives, while substitution reactions can produce a variety of functionalized oxolane compounds .
Scientific Research Applications
3-(Isocyanomethyl)oxolane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(isocyanomethyl)oxolane involves its reactivity as an isocyanide. The compound can participate in various chemical reactions due to its nucleophilic and electrophilic terminal carbon. This reactivity allows it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- 3-(Isocyanomethyl)tetrahydrofuran
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: Compared to other similar compounds, 3-(isocyanomethyl)oxolane is unique due to its specific structure and reactivity. Its oxolane ring provides additional stability and versatility in chemical reactions, making it a valuable compound in various applications. The ability to produce it in high yields and purity further enhances its utility in research and industry .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-(isocyanomethyl)oxolane |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h6H,2-5H2 |
InChI Key |
HFTSKDFAAXRVCK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)

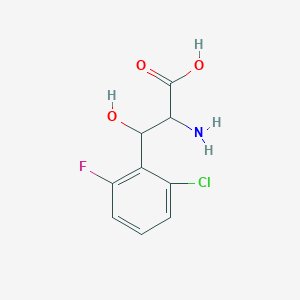
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)

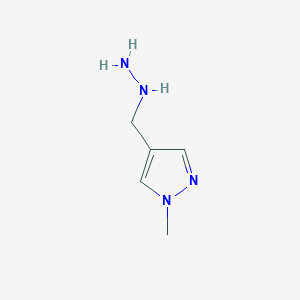
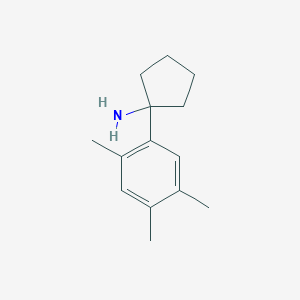
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

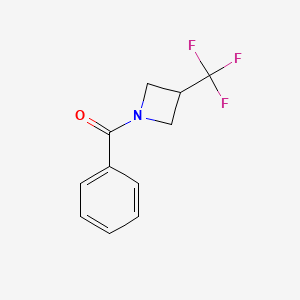
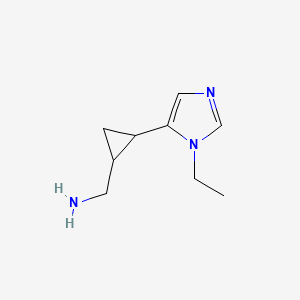
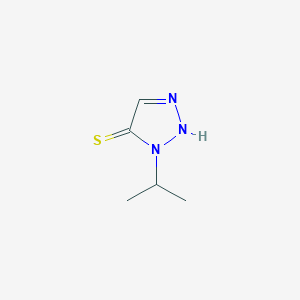

![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
